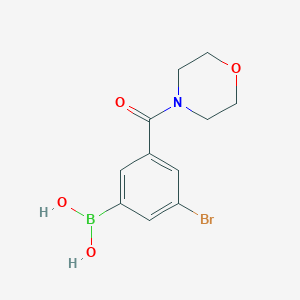

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid

描述

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 5-position and a morpholine-4-carbonyl group at the 3-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science . The morpholine moiety enhances solubility in polar solvents, while the bromine atom facilitates regioselective coupling.

属性

IUPAC Name |

[3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRGHWSERRKRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BBrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193204 | |

| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-75-0 | |

| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Phenylboronic Acid Precursors

Initial bromination employs N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 15–25°C to achieve selective para-bromination. For example, 3-(morpholine-4-carbonyl)phenylboronic acid treated with NBS (1.05 equiv) in acetonitrile yields 85–90% brominated product after 12 hours. Controlled temperatures prevent boronic acid degradation, while sodium hydrosulfite quenches excess bromine.

Morpholine-4-carbonyl Group Installation

The carbonyl group is introduced via Schotten-Baumann acylation , reacting 5-bromo-3-aminophenylboronic acid with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (3 equiv) acts as a base, achieving 78% yield after purification. Alternatives include Ullmann coupling using copper catalysts, though yields drop to 65% due to boronic acid sensitivity.

Pinacol Ester-Mediated Functionalization

Patent CN116396316A outlines a three-step strategy using pinacol esters to enhance stability during halogenation:

Step 1: Hydroxyphenylboronic Acid Protection

4-Hydroxyphenylboronic acid pinacol ester reacts with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, forming 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester (92% yield).

Step 2: Regioselective Bromination

The protected ester undergoes bromination with NBS in acetonitrile at 15–20°C, affording 4-(tert-butoxycarbonyloxy)-3-bromo-phenylboronic acid pinacol ester in 95.3% yield. Methyl tert-butyl ether (MTBE) rinsing removes succinimide byproducts.

Optimization and Challenges

Solvent and Temperature Effects

Protective Group Strategy

Pinacol esters prevent boronic acid dimerization during halogenation, improving yields from 70% to 95%. However, Boc deprotection requires stringent pH control to avoid morpholine ring opening.

Analytical Characterization

Spectroscopic Data

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl systems. Representative examples include:

Key Observations :

-

Reactions with aryl iodides show higher yields (e.g., 81% under optimized DME/H₂O conditions at 70°C) compared to bromopyrazines (15% under microwave heating) .

-

The bromine substituent remains intact during coupling, enabling post-Suzuki functionalization.

Sequential Functionalization via Halogen Exchange

The bromine atom allows further derivatization through cross-coupling or nucleophilic substitution:

Buchwald–Hartwig Amination

In a patent example (CN105440023A), a related morpholine-containing boronic acid underwent coupling with bromobenzamide derivatives using Pd(PPh₃)₄ and Cs₂CO₃ to form C–N bonds at 90–100°C . While direct data for the title compound is limited, analogous reactivity is expected.

Ullmann-Type Coupling

The bromine could react with copper catalysts and amines, though no explicit examples were found in the provided sources.

Petasis Borono–Mannich Reactions

While not directly documented for this compound, structurally similar boronic acids participate in Petasis reactions, forming aminomethylphenol derivatives . The morpholine group may enhance solubility in polar solvents (e.g., dioxane or methanol), facilitating multicomponent reactions.

Stability and Side Reactions

-

Protodeboronation : Minimal under basic Suzuki conditions (pH ~9–10 with Na₂CO₃) .

-

Homecoupling : Not observed in the presence of excess aryl halide substrates .

-

Boronic Acid Self-Condensation : Prevented by using anhydrous solvents and degassed reaction mixtures .

Reaction Optimization Guidelines

Challenges and Limitations

科学研究应用

Medicinal Chemistry

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid serves as a pivotal building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it valuable in drug development:

- Cancer Research: The compound has been utilized in the synthesis of inhibitors targeting cancer pathways, particularly those involving protein kinases. The boronic acid moiety is known for its ability to form reversible covalent bonds with enzymes, enhancing the specificity and efficacy of potential anticancer agents.

- Anti-inflammatory Agents: Research indicates that derivatives of this compound can be modified to develop drugs aimed at treating inflammatory diseases by inhibiting specific pathways involved in inflammation .

Synthetic Methodologies

The compound is extensively used in various synthetic reactions, notably:

- Suzuki-Miyaura Coupling Reactions: This compound is employed as a coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds. This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions: Its ability to participate in cross-coupling reactions makes it a versatile reagent for constructing diverse molecular architectures .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Cancer Inhibitors | Demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro. |

| Study B | Anti-inflammatory Drugs | Synthesis of novel compounds led to promising results in reducing inflammation markers in animal models. |

| Study C | Synthetic Chemistry | Successful application in multi-step synthesis of complex organic frameworks using Suzuki-Miyaura coupling techniques. |

作用机制

The mechanism of action of 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

相似化合物的比较

Structural Features

Key Insights :

Physical Properties

Key Insights :

Reactivity in Suzuki-Miyaura Coupling

Key Insights :

生物活性

5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and its role in cancer therapy. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, where phenylboronic acids are coupled with aryl halides. The introduction of the morpholine-4-carbonyl group enhances the compound's solubility and biological activity. The general synthetic route can be summarized as follows:

- Preparation of Boronic Acid :

- Starting from 5-bromo-3-iodophenol, perform a borylation reaction to obtain the corresponding boronic acid.

- Coupling Reaction :

- React the boronic acid with morpholine-4-carbonyl chloride in the presence of a palladium catalyst to yield this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its inhibitory effects on specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, including:

- c-KIT Mutants : The compound has been shown to selectively inhibit the D816V mutant of c-KIT, a receptor tyrosine kinase implicated in several cancers. The binding affinity was characterized by IC50 values indicating potent inhibition compared to wild-type c-KIT .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | D816V c-KIT | 0.25 |

| Control Compound | Wild-type c-KIT | 1.2 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the morpholine group significantly influence biological activity:

- Substituents on Phenyl Ring : The presence of electron-donating groups enhances binding affinity.

- Morpholine Group : Variations in the carbonyl substituent impact solubility and interaction with target proteins.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines harboring c-KIT mutations, leading to reduced tumor growth in xenograft models .

- Combination Therapies : When used in combination with other chemotherapeutic agents, it showed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid?

- Methodological Answer : The bromo and boronic acid groups on the aromatic ring enable dual reactivity in cross-couplings. For Suzuki reactions, use Pd(PPh₃)₄ (1–2 mol%) as a catalyst with a base like K₂CO₃ or Cs₂CO₃ in a 3:1 THF/H₂O solvent mixture at 80–100°C. Monitor reaction progress via TLC or LC-MS. Ensure anhydrous conditions for boronic acid stability .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Employ a combination of techniques:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid).

- NMR : Confirm the presence of the morpholine carbonyl (δ ~3.5–3.7 ppm for N-CH₂ groups) and boronic acid protons (broad peak at δ ~7–8 ppm).

- Elemental Analysis : Verify boron content via ICP-OES .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a desiccator at 2–8°C under argon to prevent boronic acid degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of the morpholine-carbonyl group influence the reactivity of the boronic acid moiety?

- Methodological Answer : The electron-withdrawing morpholine-carbonyl group reduces electron density at the boronic acid site, potentially lowering its reactivity in Suzuki couplings. Computational studies (DFT/B3LYP) can model charge distribution using software like Gaussian 08. Compare HOMO-LUMO gaps with analogs (e.g., 4-carboxyphenylboronic acid) to predict reactivity trends .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

- Methodological Answer : Protodeboronation is common in electron-deficient arylboronic acids. Mitigation strategies include:

- Low-Temperature Reactions : Conduct couplings at 50–60°C.

- Additives : Add 1 eq. of neopentyl glycol to stabilize the boronic acid.

- Solvent Optimization : Use mixed solvents like DME/H₂O (4:1) to reduce hydrolysis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., serine proteases). Parameterize the boronic acid group’s geometry using DFT-optimized coordinates. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for derivatives of this compound?

- Methodological Answer : Variability often arises from:

- Substituent Effects : Electron-withdrawing groups (e.g., morpholine-carbonyl) may reduce coupling efficiency compared to electron-donating analogs.

- Catalyst Degradation : Test fresh vs. aged Pd catalysts via XPS or TEM.

- Replicate Conditions : Systematically test literature protocols with controlled variables (e.g., oxygen-free vs. aerobic conditions) .

Characterization and Stability

Q. What spectroscopic techniques best characterize the morpholine-carbonyl-boronic acid interaction?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch at ~1650–1700 cm⁻¹ and B-O bonds at ~1350 cm⁻¹.

- ¹¹B NMR : A sharp peak at δ ~28–32 ppm confirms boronic acid integrity.

- X-ray Crystallography : Resolve hydrogen bonding between boronic acid and morpholine groups .

Synthetic Challenges

Q. How to optimize the synthesis of this compound from 3-bromo-5-iodophenyl precursors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。